2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” can be analyzed using various spectroscopic techniques . The structure of similar compounds has been confirmed using X-ray diffraction (XRD) and density functional theory (DFT) calculations .Scientific Research Applications
PET Imaging Agents
One study focused on the synthesis of a compound closely related to 2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, highlighting its potential as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers. The synthesis involved a multi-step process, starting from 2,6-difluorobenzoic acid, leading to a precursor used for radiolabeling. This research indicates the potential of such compounds in medical imaging and cancer diagnosis (Min Wang et al., 2013).
Antiviral Drug Discovery
Although not directly mentioning the compound, research on antiviral drug discovery has explored similar chemical frameworks. These studies offer insights into the structural attributes that contribute to antiviral activity, potentially guiding the application of this compound in this area (E. De Clercq, 2010).
Antibacterial and Antiviral Activities
Further research on heterocyclic compounds, including benzimidazole derivatives, has demonstrated significant antibacterial and antiviral activities. These studies underscore the potential of such compounds in developing new antimicrobial and antiviral therapies, suggesting a possible application area for this compound (V. Patil et al., 2015).
Anti-Influenza Virus Activity
A study describing the synthesis of novel benzamide-based compounds demonstrated remarkable antiavian influenza virus activity. This highlights the potential utility of this compound in the field of antiviral drug development (A. Hebishy et al., 2020).
Molecular Structures and Cytotoxicity
Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands has explored their molecular structures, vibrational frequencies, and cytotoxicity, suggesting potential applications in cancer research. This underscores the broad utility of benzimidazole derivatives in developing therapeutic agents (N. T. A. Ghani & A. Mansour, 2011).
Mechanism of Action
While the specific mechanism of action for “2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is not mentioned in the search results, it’s worth noting that similar compounds, such as 3-alkoxy substituted 2,6-difluorobenzamide scaffold, have been studied as FtsZ inhibitors . FtsZ is an essential protein for bacterial cell division and viability .
Future Directions
Properties
IUPAC Name |
2,6-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-18-9-8-17-24-16(11-26(17)25-18)12-4-2-5-13(10-12)23-20(27)19-14(21)6-3-7-15(19)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCCDCJRPALNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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